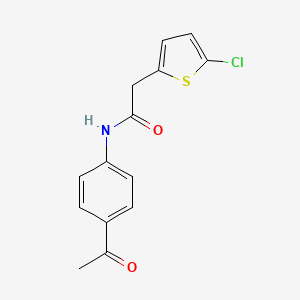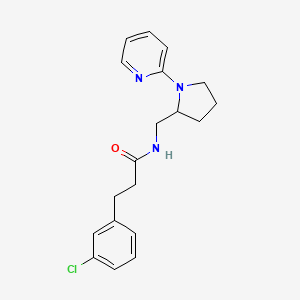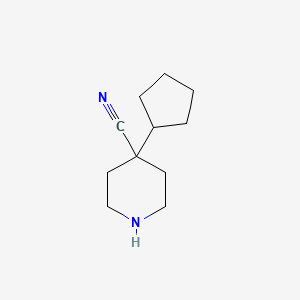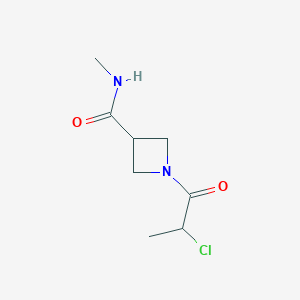![molecular formula C29H29FN4O4 B2597009 5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide CAS No. 866014-74-6](/img/no-structure.png)
5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide is a useful research compound. Its molecular formula is C29H29FN4O4 and its molecular weight is 516.573. The purity is usually 95%.
BenchChem offers high-quality 5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Quinazolinone derivatives have shown significant antibacterial activities against both Gram-positive and Gram-negative bacteria. A study by Kuramoto et al. (2003) designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, resulting in compounds with potent antibacterial activity, significantly more potent than trovafloxacin against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
Anticancer Properties
Quinazolinone derivatives have been investigated for their potential anticancer properties. Fang et al. (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, exhibiting moderate to high levels of antitumor activities against various cancer cell lines. The compounds showed potent inhibitory activities, comparable to 5-fluorouracil, a positive control (Fang et al., 2016).
Antimicrobial Activities
Several studies have synthesized quinazolinone derivatives and evaluated them for antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding that some compounds possessed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Molecular Docking and Biological Evaluation
Quinazolinone derivatives have been subjected to molecular docking studies to evaluate their binding affinities and mechanisms of action. Mphahlele et al. (2018) prepared a series of indole-aminoquinazolines and evaluated them for cytotoxicity against various cancer cell lines, identifying compounds with significant activity. Molecular docking suggested these compounds could bind to the ATP region of the epidermal growth factor receptor (EGFR), similar to erlotinib (Mphahlele et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-fluoroaniline with ethyl 2-oxo-2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, followed by the reaction of the resulting intermediate with N-(2-phenylethyl)pentanamide.", "Starting Materials": [ "3-fluoroaniline", "ethyl 2-oxo-2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate", "N-(2-phenylethyl)pentanamide" ], "Reaction": [ "Step 1: Condensation of 3-fluoroaniline with ethyl 2-oxo-2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate 5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]ethyl acetate.", "Step 2: Hydrolysis of the intermediate with an acid such as hydrochloric acid or sulfuric acid to remove the ethyl ester group and form the corresponding carboxylic acid intermediate.", "Step 3: Coupling of the carboxylic acid intermediate with N-(2-phenylethyl)pentanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the final product, 5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide." ] } | |
CAS RN |
866014-74-6 |
Product Name |
5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide |
Molecular Formula |
C29H29FN4O4 |
Molecular Weight |
516.573 |
IUPAC Name |
5-[1-[2-(3-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C29H29FN4O4/c30-22-11-8-12-23(19-22)32-27(36)20-34-25-14-5-4-13-24(25)28(37)33(29(34)38)18-7-6-15-26(35)31-17-16-21-9-2-1-3-10-21/h1-5,8-14,19H,6-7,15-18,20H2,(H,31,35)(H,32,36) |
InChI Key |
NNYWWGAEKHEARP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((2-chlorobenzyl)thio)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2596929.png)
![Ethyl 4-(2,5-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2596931.png)


![5-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B2596937.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2596938.png)
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596939.png)

![1-[(4-Fluorophenyl)methyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2596941.png)


![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2596948.png)
![N-(2-furylmethyl)-3-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2596949.png)